Oligomycin A specifically binds to the F0 subunit of ATP synthase, blocking the flow of protons across the mitochondrial membrane. This disrupts the proton motive force, which is essential for ATP synthase to function and produce ATP. By inhibiting ATP synthase, Oligomycin A allows scientists to study the role of ATP production in various cellular processes.
Oligomycin A is a valuable tool for researchers investigating cellular energy metabolism, particularly oxidative phosphorylation, the process by which mitochondria use oxygen to generate ATP. By measuring changes in cellular respiration and ATP levels after Oligomycin A treatment, scientists can gain insights into mitochondrial function and the efficiency of ATP production in different cell types or under various conditions.
Oligomycin A's ability to inhibit ATP synthase has applications in various research fields beyond basic cellular metabolism. Here are some examples:
Oligomycin A is a macrolide antibiotic produced by the bacterium Streptomyces species, specifically Streptomyces avermitilis. Its chemical formula is , and it has a molecular weight of 791.06 g/mol. Oligomycin A is primarily recognized for its potent inhibitory effects on mitochondrial ATP synthase, specifically targeting the F0 subunit of this enzyme complex. By blocking the proton channel necessary for oxidative phosphorylation, oligomycin A effectively halts the synthesis of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate, leading to a significant reduction in cellular energy production .
Oligomycin A's primary mechanism of action involves its interaction with ATP synthase, where it binds to the F0 subunit. This binding prevents protons from passing through the membrane, thus inhibiting ATP synthesis. The inhibition can be characterized as follows:
Chemical modifications of oligomycin A have been explored to enhance its properties and reduce toxicity. For example, reactions with hydroxylamine and 1-aminopyridine have yielded novel derivatives with altered biological activities .
Oligomycin A exhibits significant biological activity beyond its role as an ATP synthase inhibitor. It has been shown to induce apoptosis in various cell types, making it a subject of interest in cancer research . The compound's ability to inhibit ATP production leads to metabolic stress within cells, triggering apoptotic pathways. Additionally, oligomycin A has demonstrated effects in:
Studies on oligomycin A have focused on its interactions with various biological systems:
Oligomycin A is part of a broader class of compounds known as macrolides, which share structural similarities but differ in their biological activities and mechanisms. Here are some similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Apoptolidin | Inhibits ATP synthase | Selective cytotoxicity towards specific tumor cells |
Bz-423 | Uncompetitive inhibitor of ATP synthase | Induces superoxide production |
Resveratrol | Modulates multiple targets including ATP synthase | Associated with longevity and anti-cancer properties |
Diindolyl methane | Inhibits various cellular processes | Potential anti-cancer effects |
Thermogenin (UCP1) | Uncouples oxidative phosphorylation | Involved in thermogenesis |
Oligomycin A is unique among these compounds due to its specific binding site on the F0 subunit of ATP synthase and its potent effects on mitochondrial function and apoptosis induction .
Irritant
Jastroch M, Divakaruni AS, Mookerjee S, Treberg JR, Brand MD (2010). "Mitochondrial proton and electron leaks". Essays in Biochemistry. 47 (1): 53–67. doi:10.1042/bse0470053. PMC 3122475. PMID 20533900.
Kramer R, Srour A, Khanakah G (1984). "Oligomycin toxicity in intact rats". Models in Toxicology. 15 (5–6): 660–663. doi:10.1007/BF01966788. PMID 6532186. S2CID 7837164.
Nakata, Masaya; Ishiyama, Takashi; Akamatsu, Shinichi; Hirose, Youichi; Maruoka, Hiroshi; Suzuki, Rika; Tatsuta, Kuniaki (1995). "Synthetic studies on oligomycins. Synthesis of the oligomycin B spiroketal and polypropionate portions". Bulletin of the Chemical Society of Japan. 68 (3): 967–89. doi:10.1246/bcsj.68.967.
Jastroch M, et al. Essays Biochem. 2010;47:53-67.
Hao W, et al. J Biol Chem, 2010, 285(17), 12647-12654.
Shchepina LA, et al. Oncogene, 2002, 21(53):8149-8157.
Jastroch M, et al. Essays Biochem. 2010;47:53-67.
Hao W, et al. J Biol Chem, 2010, 285(17), 12647-12654.
Shchepina LA, et al. Oncogene, 2002, 21(53):8149-8157.
Roesch A, et al. Cancer Cell, 2013, 23(6), 811-825.